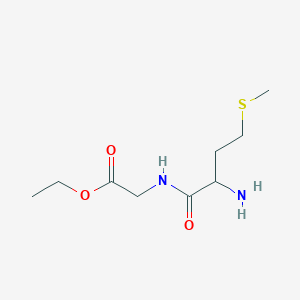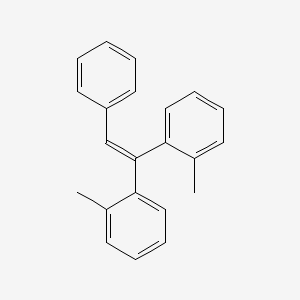
1,1-Bis(O-tolyl)-2-phenylethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(O-tolyl)-2-phenylethylene is an organic compound that belongs to the class of diarylethylenes This compound is characterized by the presence of two ortho-tolyl groups and one phenyl group attached to an ethylene backbone
Méthodes De Préparation
The synthesis of 1,1-Bis(O-tolyl)-2-phenylethylene typically involves the reaction of ortho-tolylmagnesium bromide with benzophenone. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is then subjected to hydrolysis to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,1-Bis(O-tolyl)-2-phenylethylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding ethane derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong electrophiles such as halogens or nitro groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in ethane derivatives.
Applications De Recherche Scientifique
1,1-Bis(O-tolyl)-2-phenylethylene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities, including its interactions with various biomolecules.
Medicine: Preliminary studies suggest that derivatives of this compound may have pharmacological properties, although more research is needed to confirm these findings.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1-Bis(O-tolyl)-2-phenylethylene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. These interactions can influence the reactivity and stability of the metal complexes, making them useful in catalysis and other applications. The pathways involved in these interactions depend on the specific metal and reaction conditions.
Comparaison Avec Des Composés Similaires
1,1-Bis(O-tolyl)-2-phenylethylene can be compared with other similar compounds such as:
1,1-Bis(diphenylphosphino)ferrocene: This compound is also a diarylethylene but with different substituents. It is commonly used as a ligand in homogeneous catalysis.
1,2-Bis(diphenylphosphino)ethane: Another diarylethylene with different substituents, used in various catalytic applications.
The uniqueness of this compound lies in its specific substituents and their influence on its chemical properties and reactivity. This makes it a valuable compound for specific applications where other diarylethylenes may not be as effective.
Propriétés
Numéro CAS |
78579-07-4 |
|---|---|
Formule moléculaire |
C22H20 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1-methyl-2-[1-(2-methylphenyl)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H20/c1-17-10-6-8-14-20(17)22(16-19-12-4-3-5-13-19)21-15-9-7-11-18(21)2/h3-16H,1-2H3 |
Clé InChI |
GAARHGKTZRBHCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=CC2=CC=CC=C2)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)
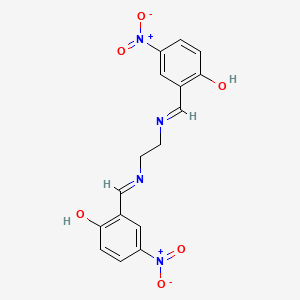


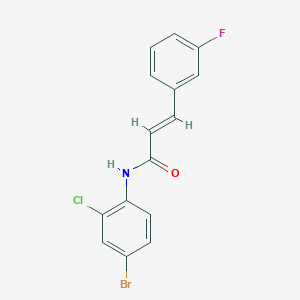

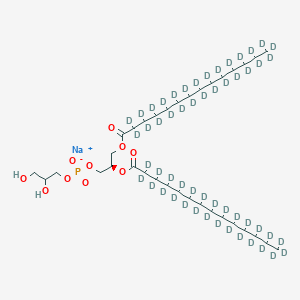


![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B11940225.png)



